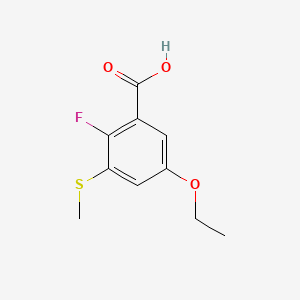
5-Ethoxy-2-fluoro-3-(methylthio)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethoxy-2-fluoro-3-(methylthio)benzoic acid is an organic compound with the molecular formula C10H11FO3S It is a derivative of benzoic acid, characterized by the presence of ethoxy, fluoro, and methylthio substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-2-fluoro-3-(methylthio)benzoic acid typically involves multi-step organic reactions. One common method includes the introduction of the ethoxy group via an ethylation reaction, followed by the introduction of the fluoro group through a fluorination reaction. The methylthio group can be introduced using a thiolation reaction. The final step involves the carboxylation of the benzene ring to form the benzoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-2-fluoro-3-(methylthio)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluoro and ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
5-Ethoxy-2-fluoro-3-(methylthio)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Ethoxy-2-fluoro-3-(methylthio)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and methylthio groups can influence its binding affinity and specificity, affecting the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methylbenzoic acid: Similar in structure but lacks the ethoxy and methylthio groups.
3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid: Similar but with different positions of the substituents.
Benzoic acid, 3-(methylthio): Lacks the ethoxy and fluoro groups.
Uniqueness
5-Ethoxy-2-fluoro-3-(methylthio)benzoic acid is unique due to the specific combination and positions of its substituents, which can significantly influence its chemical reactivity and biological activity. The presence of the ethoxy group can enhance its solubility, while the fluoro and methylthio groups can modulate its electronic properties and interactions with biological targets.
Properties
Molecular Formula |
C10H11FO3S |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
5-ethoxy-2-fluoro-3-methylsulfanylbenzoic acid |
InChI |
InChI=1S/C10H11FO3S/c1-3-14-6-4-7(10(12)13)9(11)8(5-6)15-2/h4-5H,3H2,1-2H3,(H,12,13) |
InChI Key |
OATRBNBXBVFEIT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C(=C1)SC)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















